

## 5F-203 full chemical name and structure

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An In-depth Technical Guide to **5F-203** 

# **Core Compound Details**

Full Chemical Name: 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole[1][2]

Alternative Names: 4-(5-fluoro-2-benzothiazolyl)-2-methyl-benzenamine[3][4], NSC-703786[1] [2][3][4][5][6]

#### Chemical Structure:

- Molecular Formula: C14H11FN2S[2][3][4][6]
- Molecular Weight: 258.31 g/mol [1][2][6]
- CAS Number: 260443-89-8[1][2][3][5][6]
- SMILES:Cc1c(N)ccc(-c2nc3cc(F)ccc3s2)c1[5]

# **Quantitative Data: In Vitro Cytotoxicity**

The cytotoxic activity of **5F-203** has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are summarized below.



Cell Line	Cancer Type	IC50 (μM)	Reference
MCF-7	Breast Cancer	< 1	[1]
MDA-MB-468	Breast Cancer	< 1	[1]
IGROV-1	Ovarian Cancer	Sensitive	[3]
SKOV-3	Ovarian Cancer	Resistant	[3]
KM12	Colorectal Cancer	> 10	[1]
HCC2998	Colorectal Cancer	> 10	[1]

Note: The terms GI<sub>50</sub> (concentration for 50% of maximal inhibition of cell proliferation) and IC<sub>50</sub> are often used in whole-cell assays to describe the compound's potency.[7]

# **Signaling Pathway**

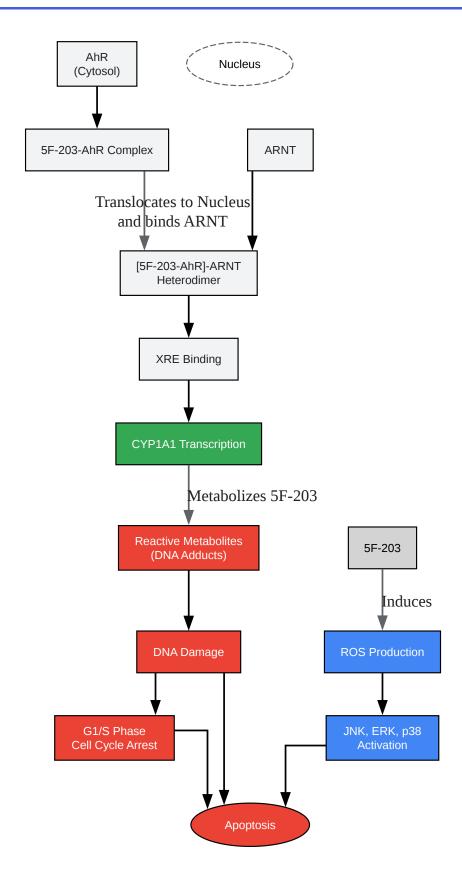
**5F-203** is a potent antitumor agent that functions as a ligand for the aryl hydrocarbon receptor (AhR).[2][3][7] Its mechanism of action involves the activation of the AhR signaling pathway, leading to downstream events that culminate in cancer cell death.

Upon entering a sensitive cancer cell, **5F-203** binds to the cytosolic AhR. This ligand-receptor complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). The resulting heterodimer binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, notably cytochrome P450 1A1 (CYP1A1).[8]

The induction of CYP1A1 expression is a critical step, as this enzyme metabolizes **5F-203** into reactive intermediates that form DNA adducts.[3][4][6][8] The accumulation of DNA damage leads to cell cycle arrest, primarily at the G1 and S phases.[2]

Furthermore, **5F-203** induces oxidative stress by increasing the levels of reactive oxygen species (ROS).[4][7] This elevation in ROS activates stress-responsive mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38.[4][6][7] The sustained activation of these pathways, coupled with extensive DNA damage, ultimately triggers apoptosis.[7] In resistant cancer cells, this signaling cascade is not effectively activated.[3]





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Signaling cascade of **5F-203** in sensitive cancer cells.



# Experimental Protocols Cytotoxicity Assay (Real-Time)

This protocol outlines a method for the real-time analysis of **5F-203**-induced cell death using a fluorescent DNA-binding dye such as SYTOX Green or Propidium Iodide (PI).

#### Materials:

- Cancer cell lines of interest
- · Complete cell culture medium
- Opaque-walled 96-well assay plates
- **5F-203** stock solution (e.g., 10 mM in DMSO)
- SYTOX Green (e.g., 100 μM working solution) or Propidium Iodide (1 mg/mL stock)
- Vehicle control (e.g., DMSO)
- Time-lapse fluorescence microscope with an environmentally controlled chamber

#### Procedure:

- Seed cells at the desired density in an opaque-walled 96-well plate. Allow cells to adhere overnight.
- Prepare serial dilutions of **5F-203** in complete culture medium.
- Add a viability marker to the culture medium. For example, add SYTOX Green to a final concentration of 100-150 nM or PI to a final concentration of 1 μg/mL.[8]
- Remove the old medium from the cells and add the medium containing the various concentrations of 5F-203 and the viability marker. Include vehicle-only wells as a negative control.
- Place the plate in a time-lapse fluorescence microscope equipped with a 37°C and 5% CO<sub>2</sub> chamber.



- Acquire images (phase contrast and fluorescence) at regular intervals (e.g., every 1-2 hours)
   for the duration of the experiment (e.g., 48-72 hours).
- Analyze the images by counting the number of fluorescent (dead) cells and the total number of cells over time to determine the rate and extent of cell death at each concentration.

## **CYP1A1 Activity (EROD Assay)**

The 7-ethoxyresorufin-O-deethylase (EROD) assay is used to measure the enzymatic activity of CYP1A1 induced by **5F-203**.

#### Materials:

- Cells treated with 5F-203 or vehicle control
- EROD reaction buffer (e.g., 50 mM Sodium Phosphate buffer, pH 8.0)
- 7-Ethoxyresorufin (ER) stock solution (e.g., 2 mM in DMSO)
- NADPH regenerating system or NADPH stock solution
- Resorufin standard solution (for calibration curve)
- Fluorescence plate reader (Excitation ~530 nm, Emission ~590 nm)

#### Procedure:

- Culture and treat cells with the desired concentrations of 5F-203 for a specified period (e.g., 24 hours) to induce CYP1A1 expression.
- After treatment, wash the cells with PBS and lyse them or prepare microsomal fractions.
   Alternatively, the assay can be performed on intact cells.
- Prepare a resorufin standard curve in the reaction buffer to quantify the product.
- In a 96-well plate, add the cell lysate or microsomes.
- Initiate the reaction by adding a reaction mixture containing the EROD reaction buffer and 7ethoxyresorufin (final concentration typically ≤ 2.5 μM).[6]



- Start the enzymatic reaction by adding NADPH.
- Measure the increase in fluorescence over time at 37°C using a fluorescence plate reader.
   The rate of resorufin production is proportional to the CYP1A1 activity.
- Calculate the specific activity (e.g., pmol of resorufin/min/mg of protein) by normalizing the reaction rate to the total protein concentration in each sample and using the resorufin standard curve.

## Quantitative Real-Time RT-PCR for CYP1A1 Expression

This protocol is for quantifying the change in mRNA expression of CYP1A1 following treatment with **5F-203**.

#### Materials:

- Cells treated with 5F-203 or vehicle control
- RNA extraction kit
- Reverse transcriptase kit for cDNA synthesis
- qPCR primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB)
- SYBR Green or other fluorescent qPCR master mix
- Real-time PCR instrument

#### Procedure:

- RNA Extraction: Treat cells with 5F-203 or vehicle for the desired time. Harvest the cells and
  extract total RNA using a commercial kit according to the manufacturer's instructions. Assess
  RNA quality and quantity.
- cDNA Synthesis: Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcriptase kit.



- qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate. For each sample, include the qPCR master mix, forward and reverse primers for the gene of interest (CYP1A1) or the housekeeping gene, and the diluted cDNA template.
- Real-Time PCR: Run the plate in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the relative
  expression of CYP1A1 mRNA using the ΔΔCt method, normalizing the CYP1A1 Ct values to
  the housekeeping gene Ct values and comparing the treated samples to the vehicle control.
  An increase in relative quantity indicates induction of gene expression.

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